Lipophilicity (XLogP3) Comparison Across 4-Arylthiazole Analogs
2-Bromo-4-(4-ethoxyphenyl)thiazole exhibits a computed XLogP3 value of 4.3, which is +0.7 log units higher than 2-bromo-4-phenylthiazole (XLogP3 = 3.6) and +0.4 log units higher than 2-bromo-4-(4-methoxyphenyl)thiazole (XLogP3 = 3.9) [1]. This represents a ~5-fold and ~2.5-fold increase in octanol-water partition coefficient, respectively, attributable to the additional methylene unit in the ethoxy substituent and the absence of a hydrogen bond donor at the 4-phenyl position . The choline chloride analog (2-chloro-4-(4-ethoxyphenyl)thiazole) has a molecular weight of only 239.72 g/mol, but its XLogP3 has not been independently reported in authoritative databases .
vs. phenyl 3.6 (Δ+0.7)
vs. methoxy 3.9 (Δ+0.4)
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (C₁₁H₁₀BrNOS, MW 284.17) |
| Comparator Or Baseline | 2-Bromo-4-phenylthiazole: XLogP3 = 3.6; 2-Bromo-4-(4-methoxyphenyl)thiazole: XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 2-bromo-4-phenylthiazole; ΔXLogP3 = +0.4 vs. 2-bromo-4-(4-methoxyphenyl)thiazole |
| Conditions | Computed via XLogP3 algorithm (atom-additive method); values from PubChem and Chem960 databases |
Why This Matters
A logP shift of ≥0.5 units can alter membrane permeability by 2- to 3-fold under Lipinski rule-of-five frameworks, making the ethoxy-substituted compound the preferred choice when designing CNS-penetrant or highly lipophilic target-binding molecules.
- [1] PubChem. 2-Bromo-4-phenylthiazole. XLogP3-AA: 3.6; H-Bond Acceptor Count: 2. Accessed 2026. View Source
